(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione
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Overview
Description
(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione is a heterocyclic organic compound with a seven-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1,2-diamine with a suitable diacid or diester in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione: shares structural similarities with other oxazepane derivatives, such as 1,4-oxazepane and 1,4-diazepane.
1,4-oxazepane: A simpler analog with a similar ring structure but lacking the methyl substituents.
1,4-diazepane: Contains two nitrogen atoms in the ring, offering different chemical properties and reactivity.
Uniqueness
The presence of methyl groups at positions 3 and 4 in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other oxazepane derivatives and potentially more suitable for specific applications.
Properties
CAS No. |
188957-16-6 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione |
InChI |
InChI=1S/C7H11NO3/c1-5-4-11-7(10)3-6(9)8(5)2/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
HSVFMURGNDRINY-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1COC(=O)CC(=O)N1C |
Canonical SMILES |
CC1COC(=O)CC(=O)N1C |
Origin of Product |
United States |
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